molecular formula C13H7Cl3F3NO B14620215 3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 57478-18-9

3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B14620215
CAS No.: 57478-18-9
M. Wt: 356.5 g/mol
InChI Key: ODOPOLZJVIAEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline is an aromatic amine compound characterized by the presence of chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps. One common method starts with p-Chlorobenzotrifluoride, which undergoes ring chlorination to form 3,4,5-Trichlorobenzotrifluoride and 3,4-Dichlorobenzotrifluoride. The latter is then subjected to fluoridization and ammoniation reactions to yield 2,6-dichloro-4-trifluoromethyl aniline .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation and ammoniation processes. These methods are optimized to reduce production costs and minimize waste generation. challenges such as high production costs and waste management remain .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.

    Substitution: Halogenation and other substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various halogenated compounds .

Scientific Research Applications

3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit or activate specific enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of its phenoxy, chlorine, and trifluoromethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

57478-18-9

Molecular Formula

C13H7Cl3F3NO

Molecular Weight

356.5 g/mol

IUPAC Name

3-chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H7Cl3F3NO/c14-8-5-7(20)1-2-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2

InChI Key

ODOPOLZJVIAEMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.